Reserpic acid hydrochloride

描述

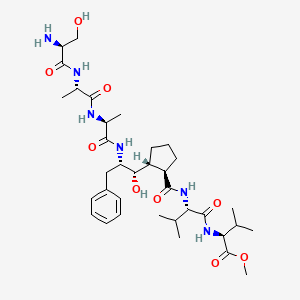

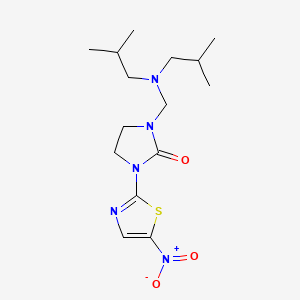

Reserpic acid hydrochloride is a biochemical . It has a molecular formula of C22H29ClN2O5 . The exact mass is 436.18 and the molecular weight is 436.933 .

Synthesis Analysis

The synthesis of Reserpic acid hydrochloride involves a controlled alkaline hydrolysis of reserpine . The process was first reported by R.B. Woodward’s group in 1956 . The synthesis involved the use of conformational analysis and stereoelectronic effects to develop the stereopoints in the exceedingly complex problem .

Molecular Structure Analysis

The molecular structure of Reserpic acid hydrochloride consists of 22 carbon atoms, 29 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 5 oxygen atoms . The average mass is 436.929 Da .

Physical And Chemical Properties Analysis

Reserpic acid hydrochloride has a molar mass of 445.9 g/mol . The exact physical and chemical properties specific to Reserpic acid hydrochloride are not explicitly mentioned in the search results.

科研应用

1. 化学结构和衍生物

盐酸雷色匹酸,源自雷色平,是从印度蛇木(Rauwolfia serpentina Benth)中分离出的酯类生物碱。在水解时,它产生雷色匹酸、3,4,5-三甲氧基苯甲酸和甲醇。雷色匹酸被认为是一种优品碱衍生物,而雷色平的假设结构与雷色匹酸的已知事实相符(Dorfman等,1954年)。

2. 对儿茶酚胺转运的生化影响

雷色匹酸抑制儿茶酚胺进入肾上腺髓质嗜铬细胞囊泡。它阻断H+/单胺转运蛋白,作为对转运蛋白结构不对称性的探针,因其结合到单胺转运蛋白的外侧(Chaplin et al., 1985)。

3. 水热剂特性

作为中性分子的盐酸雷色匹酸表现出水热剂特性,这涉及增加溶解度较差溶质的水溶性。这重新定义了“水热剂”一词,以包括这类化合物(Saleh & El-Khordagui, 1985)。

4. 代谢研究

已广泛研究了雷色平的代谢,从中得到雷色匹酸。发现在口服雷色平后,大鼠体内发现高水平的甲基雷色酸酯,但在经肌肉注射后却没有。这些研究有助于了解雷色匹酸及其衍生物在生物系统中的行为(Dill et al., 1956)。

5. 神经药理学研究

对清醒猫脑室内给予雷色平的研究表明,雷色匹酸,雷色平的代谢产物,不会产生如睑膜松弛或镇静等效应,表明这些雷色平作用不归因于其代谢产物如雷色匹酸(Dasgupta & Haley, 1957)。

6. 增强理化性质

已探讨了盐酸雷色匹酸通过晶体工程方法增强药物的理化性质的潜在用途。药物与雷色匹酸盐酸盐等物质的共晶已显示出溶解度和渗透性的改善(Sanphui et al., 2015)。

Safety And Hazards

性质

IUPAC Name |

(1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5.ClH/c1-28-12-3-4-13-14-5-6-24-10-11-7-18(25)21(29-2)19(22(26)27)15(11)9-17(24)20(14)23-16(13)8-12;/h3-4,8,11,15,17-19,21,23,25H,5-7,9-10H2,1-2H3,(H,26,27);1H/t11-,15+,17-,18-,19+,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKMNXYROCXRE-BCRILHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)O)NC5=C4C=CC(=C5)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Reserpic acid hydrochloride | |

CAS RN |

1910-70-9 | |

| Record name | Reserpic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001910709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RESERPIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK1DUA2LXK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

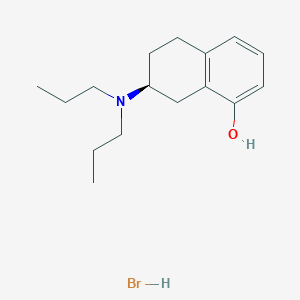

![3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1680452.png)

![7-chloro-10-hydroxy-1-(4-methylpiperazin-1-yl)imino-3-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-acridin-9-one](/img/structure/B1680455.png)

![N-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2H-tetrazole-5-carboxamide](/img/structure/B1680467.png)